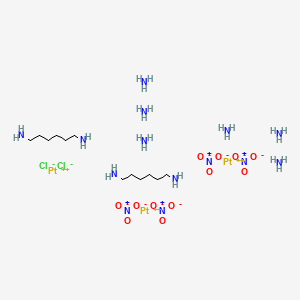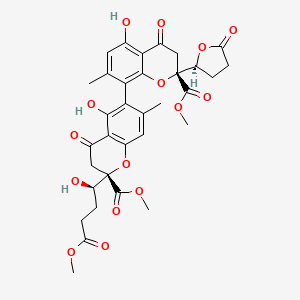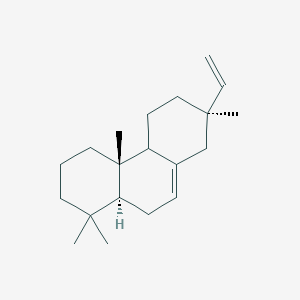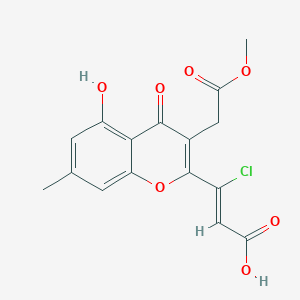
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a phosphatidylcholine, a type of phospholipid that is abundant in cell membranes . It is a diacylglycerol phospholipid, and its primary targets are the lipid bilayers of cells . It plays a crucial role in maintaining the integrity and fluidity of cell membranes .
Mode of Action
POPC interacts with its targets, the lipid bilayers, by integrating into the bilayer structure . This interaction is non-disruptive and maintains the structural integrity of the cell membranes . It has been used to study various subjects such as lipid rafts .
Biochemical Pathways
It is known that phosphatidylcholines like popc play a vital role in the formation and function of lipid rafts . These rafts are microdomains in the cell membrane involved in signal transduction and protein sorting .
Result of Action
The primary result of POPC’s action is the maintenance of cell membrane integrity and fluidity . By integrating into the lipid bilayer, it helps preserve the structure of the cell membrane and supports its function . In addition, it plays a role in the formation and function of lipid rafts, which are involved in cellular signaling processes .
Action Environment
The action of POPC can be influenced by various environmental factors. For instance, the presence of other lipids, such as cholesterol, can affect the integration of POPC into the lipid bilayer and its subsequent effects . Furthermore, conditions such as temperature and pH can also impact the stability and efficacy of POPC .
Biochemische Analyse
Biochemical Properties
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is involved in various biochemical reactions, particularly those related to membrane dynamics and signaling. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to activate protein kinase C alpha, which is involved in numerous cellular processes including cell growth and differentiation . Additionally, this compound can interact with phospholipases, which hydrolyze phospholipids into fatty acids and other lipophilic substances . These interactions are essential for the regulation of membrane fluidity and the generation of secondary messengers.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. This compound can alter gene expression by influencing transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by participating in the synthesis and degradation of other lipids. The presence of this compound in cell membranes can also affect membrane curvature and vesicle formation, which are critical for processes such as endocytosis and exocytosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific proteins and enzymes, altering their conformation and activity. For example, its interaction with protein kinase C alpha leads to the activation of this enzyme, which then phosphorylates target proteins involved in cell signaling . Additionally, this compound can modulate the activity of phospholipases, leading to the production of secondary messengers such as diacylglycerol and inositol triphosphate . These messengers play a crucial role in transmitting signals within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable when stored at low temperatures, but it can undergo degradation when exposed to heat or light . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of membrane dynamics and signaling . Its activity may decrease over time due to degradation and the formation of oxidation products.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance membrane fluidity and promote cell signaling. At high doses, it may lead to toxic effects such as membrane disruption and cell death . Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxic effects . Therefore, careful dosage optimization is essential for its use in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be synthesized de novo through the Kennedy pathway, which involves the sequential addition of fatty acids to glycerol-3-phosphate, followed by the attachment of a phosphocholine head group . This compound can also be degraded by phospholipases, leading to the production of fatty acids and glycerophosphocholine . These metabolic pathways are crucial for maintaining the balance of phospholipids in cell membranes and for generating signaling molecules.
Transport and Distribution
Within cells, this compound is transported and distributed by various mechanisms. It can be incorporated into cell membranes through the action of lipid transfer proteins and vesicular transport . Additionally, it can interact with specific binding proteins that facilitate its transport to different cellular compartments . The distribution of this compound within cells is essential for its role in membrane dynamics and signaling.
Subcellular Localization
This compound is primarily localized in the cell membrane, where it contributes to membrane structure and function . It can also be found in other subcellular compartments such as the endoplasmic reticulum and Golgi apparatus, where it is involved in lipid synthesis and transport . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Oleoyl-2-Palmitoyl-sn-Glycero-3-PC kann durch Veresterung von Palmitinsäure und Ölsäure mit Phosphatidylcholin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Phosphorsäure und Dimethylamin als Katalysatoren .
Industrielle Produktionsmethoden: Die industrielle Produktion von 1-Oleoyl-2-Palmitoyl-sn-Glycero-3-PC beinhaltet die großtechnische Veresterung von Palmitinsäure und Ölsäure mit Phosphatidylcholin. Der Prozess ist für hohe Ausbeute und Reinheit optimiert, oft über 95% .
Analyse Chemischer Reaktionen
Reaktionstypen: 1-Oleoyl-2-Palmitoyl-sn-Glycero-3-PC durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Hydroxidionen oder Amine.
Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation zur Bildung von Hydroperoxiden führen, während Reduktion Alkohole ergibt .
Wissenschaftliche Forschungsanwendungen
1-Oleoyl-2-Palmitoyl-sn-Glycero-3-PC hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird zur Untersuchung von Lipiddoppelschichten und Membrandynamik eingesetzt.
Biologie: Spielt eine entscheidende Rolle in der Struktur und Funktion der Zellmembran.
Medizin: Wird auf sein Potenzial in der Wirkstoffabgabe, insbesondere in Form von Liposomen, untersucht.
Industrie: Wird in der Formulierung von Kosmetika und Pharmazeutika eingesetzt .
Wirkmechanismus
1-Oleoyl-2-Palmitoyl-sn-Glycero-3-PC entfaltet seine Wirkung, indem es sich in biologische Membranen integriert und so die Membranfluidität und -permeabilität beeinflusst. Es interagiert mit verschiedenen Proteinen und Rezeptoren innerhalb der Membran und beeinflusst so zelluläre Signalwege .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC
- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-Phosphocholin
- 1-Oleoyl-2-linoleoyl-sn-glycero-3-Phosphocholin
Vergleich: 1-Oleoyl-2-Palmitoyl-sn-Glycero-3-PC ist aufgrund seiner spezifischen Fettsäurezusammensetzung, die Ölsäure und Palmitinsäure umfasst, einzigartig. Diese Zusammensetzung beeinflusst seine physikalischen Eigenschaften und biologischen Funktionen und unterscheidet es von anderen Phospholipiden .
Eigenschaften
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVPPYNAZJRZFR-VYOBOKEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:1(9Z)/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008100 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


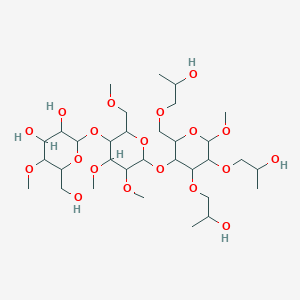
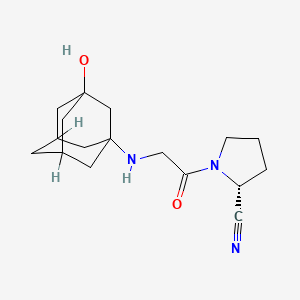
![N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1261544.png)


